2-(4-Methoxy-3-methylphenyl)ethanol

Description

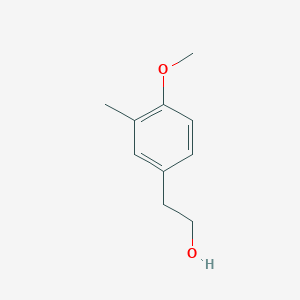

2-(4-Methoxy-3-methylphenyl)ethanol is a phenolic alcohol derivative characterized by a hydroxylated ethyl chain attached to a substituted aromatic ring. The aromatic moiety features a methoxy group at the para-position and a methyl group at the meta-position (C₆H₃(OCH₃)(CH₃)-CH₂CH₂OH). This compound is structurally related to bioactive molecules, such as β-adrenergic agonists and antimicrobial agents, due to its phenolic backbone .

Properties

CAS No. |

87776-77-0 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 |

IUPAC Name |

2-(4-methoxy-3-methylphenyl)ethanol |

InChI |

InChI=1S/C10H14O2/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7,11H,5-6H2,1-2H3 |

InChI Key |

PWCJNLPJZLJFPT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)CCO)OC |

Canonical SMILES |

CC1=C(C=CC(=C1)CCO)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(4-Methoxyphenyl)ethanol

- Structural Difference : Lacks the 3-methyl group on the aromatic ring.

- Properties: Molecular Formula: C₉H₁₂O₂; Molecular Weight: 152.19 g/mol . Solubility: Highly soluble in polar solvents (DMSO, methanol) . Melting Point: 26–30°C; Boiling Point: >110°C .

- However, this also decreases lipophilicity (Log P ≈ 1.5), limiting membrane permeability compared to 2-(4-Methoxy-3-methylphenyl)ethanol .

(E)-2-(4-Methoxy-3-methylphenyl)ethenol

- Structural Difference: Contains a conjugated double bond (ethenol) instead of a saturated ethanol chain.

- Properties: Molecular Formula: C₁₀H₁₂O₂; Molecular Weight: 164.20 g/mol . Log P: 1.2 (indicating higher water solubility than the ethanol analog) .

- Functional Implications: The α,β-unsaturated system in ethenol derivatives facilitates antimicrobial activity by interacting with bacterial cell membranes. This compound exhibited superior antimicrobial potency compared to saturated analogs in QSAR studies .

{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-1,3-thiazol-4-yl}methanol

- Structural Difference : Incorporates a thiazole ring and trifluoromethylphenyl group.

- Properties: Molecular Formula: C₂₁H₂₀F₃NO₂S; Molecular Weight: 407.46 g/mol .

- Functional Implications : The thiazole moiety enhances metabolic stability and bioavailability, making this compound a candidate for pharmaceutical applications. The trifluoromethyl group increases electronegativity, influencing receptor binding kinetics .

trans-(1R,2S)-2-(4-Methoxy-3-methylphenyl)-cyclopent-3-enol

- Structural Difference : Cyclopentene ring fused to the aromatic system.

- Properties : Synthesized via rhodium-catalyzed enantioselective desymmetrization, highlighting its chiral complexity .

Data Table: Key Comparative Properties

*Log P values estimated via computational modeling or extrapolated from analogs.

Discussion of Structural and Functional Trends

- Lipophilicity: The 3-methyl group in this compound increases Log P compared to 2-(4-Methoxyphenyl)ethanol, enhancing membrane permeability and bioavailability .

- Bioactivity: α,β-unsaturated systems (e.g., ethenol derivatives) exhibit stronger antimicrobial effects due to electrophilic reactivity, while saturated ethanol analogs may require higher concentrations for similar efficacy .

- Synthetic Accessibility: Compounds with simpler substituents (e.g., 2-(4-Methoxyphenyl)ethanol) are synthesized in higher yields (e.g., 76% in ), whereas complex derivatives (e.g., thiazole-containing analogs) involve multi-step protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.